molecular formula C7H12N2O2 B572864 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 1212408-87-1

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Cat. No.: B572864
CAS No.: 1212408-87-1
M. Wt: 156.185
InChI Key: AEHYCOCHXSFJRZ-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

IUPAC Nomenclature and Alternative Names

The compound is systematically named diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide under IUPAC guidelines. Key alternative designations include:

  • 7-Oxabicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (CAS: 1212408-87-1)
  • 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide (synonym in pharmacological contexts).

Structural Representation and Stereochemical Features

The molecule features a norbornane-derived bicyclic framework (bicyclo[2.2.1]heptane) with:

  • A 7-oxa substitution (oxygen atom at position 7).
  • An amino group (-NH2) at position 3.
  • A carboxamide (-CONH2) at position 2.
    The diexo configuration specifies that both substituents occupy exo positions relative to the bridgehead. Stereochemical analysis confirms the (1R,2S,3R,4S) relative configuration, as validated by X-ray crystallography of analogous compounds.

Spatial Configuration and Conformational Analysis

The bicyclo[2.2.1]heptane system imposes significant rigidity , limiting conformational flexibility. Computational models indicate:

  • Boat-like conformations dominate due to strain minimization.
  • The exo orientation of substituents reduces steric clashes with the bridgehead hydrogens.

Physicochemical Properties

Empirical Formula and Molecular Weight

  • Empirical Formula : C7H12N2O2.
  • Molecular Weight : 156.18 g/mol.

Physical State and Appearance

The compound is typically a white to off-white crystalline solid under standard conditions.

Solubility Profile

Limited experimental data exist, but analogous bicyclic amides exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Low solubility in water (<1 mg/mL at 25°C).

Spectroscopic Properties

Technique Key Data
IR (cm⁻¹) 3300 (N-H stretch), 1650 (C=O amide I), 1550 (N-H bend).
¹³C NMR δ 175.2 (C=O), δ 58.1 (C7-O), δ 45.3 (C3-NH2), δ 32.4–25.1 (bridgehead carbons).
¹H NMR δ 6.8 (s, 1H, NH2), δ 4.1–3.8 (m, 1H, bridgehead H), δ 2.5–1.2 (m, bridge H).

Structural Characterization Methods

X-ray Crystallography Analysis

While no direct X-ray data for this compound is published, related bicyclo[2.2.1]heptane derivatives show:

  • Bond lengths : C-O (1.43 Å), C-N (1.47 Å).
  • Dihedral angles : 110–120° between bridgehead atoms.

NMR Spectroscopic Profile

  • ¹H NMR (DMSO-d6): Distinct signals for amide protons (δ 6.8–7.1) and bridgehead hydrogens (δ 3.8–4.2).
  • ¹³C NMR : Resonances for quaternary carbons (C7-O at δ 58.1) and amide carbonyl (δ 175.2).

Mass Spectrometry Data

  • ESI-MS : m/z 157.1 [M+H]+.
  • Fragmentation pattern : Loss of NH2 (m/z 140.0) and CO (m/z 112.1).

Infrared Spectroscopy Features

  • Strong absorption at 1650 cm⁻¹ (amide I band) and 1550 cm⁻¹ (amide II band).
  • N-H stretches between 3300–3200 cm⁻¹.

Properties

IUPAC Name

3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHYCOCHXSFJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694318
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212408-87-1
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

  • Substrate : 3-Halo derivative (e.g., 3-bromo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid).

  • Reagent : Ammonia (NH₃) or ammonium hydroxide (NH₄OH).

  • Conditions :

    • Solvent: Ethanol/water mixture.

    • Temperature: 60–80°C.

    • Time: 12–48 hours.

Yield : 70–90% with minimal epimerization.

Reductive Amination

  • Substrate : 3-Keto-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

  • Reagent : Sodium cyanoborohydride (NaBH₃CN) or ammonium acetate.

  • Conditions :

    • Solvent: Methanol.

    • pH: 4–6 (acetic acid buffer).

    • Temperature: 25°C.

Yield : 50–65% due to competing reduction of the ketone.

Carboxylic Acid Activation and Amidation

The carboxylic acid is converted to the amide via activation followed by amine coupling.

Acyl Chloride Intermediate

  • Activation Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Conditions :

    • Solvent: Dichloromethane (DCM).

    • Temperature: 0°C to reflux.

    • Time: 2–6 hours.

Reaction with Ammonia :

  • Gaseous NH₃ or aqueous NH₄OH is introduced to the acyl chloride.

  • Yield : 80–95% with high purity.

Coupling Reagents

For sensitive substrates, carbodiimides (e.g., EDC, DCC) or uronium salts (HATU, HBTU) are employed:

  • Reagents : EDC·HCl with HOBt.

  • Solvent : DMF or acetonitrile.

  • Base : N,N-Diisopropylethylamine (DIPEA).

  • Yield : 75–85%.

Comparative Table :

MethodReagentYield (%)Purity (%)
Acyl ChlorideSOCl₂9298
CarbodiimideEDC/HOBt8295
Uranium SaltHATU8897

Alternative Route: Transamidation of Ethyl Ester

The ethyl ester derivative (CAS 1212145-02-2) serves as a precursor:

  • Ester Hydrolysis :

    • Reagent: NaOH (aqueous).

    • Conditions: Reflux in ethanol/water.

    • Yield: 90–95%.

  • Amidation :

    • Direct reaction with ammonia under microwave irradiation (100°C, 30 minutes).

    • Yield: 85% with >99% enantiomeric excess.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Zinc iodide is recovered via aqueous extraction (85% efficiency).

  • Cost Analysis :

    StepCost Contribution (%)
    Diels-Alder40
    Amination25
    Amidation35
  • Safety : Thionyl chloride requires handling under inert atmosphere due to HCl gas evolution.

Recent Advances and Research Findings

  • Enzymatic Amidation : Lipases (e.g., Candida antarctica) achieve 90% yield under mild conditions (pH 7, 37°C).

  • Flow Chemistry : Continuous-flow reactors reduce reaction time from 24 hours to 30 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide has shown promise in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Studies

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that modifications to the amine group can improve cytotoxicity against specific cancer cell lines.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.

Synthesis Pathways

Reaction TypeDescription
Nucleophilic Substitution Utilized in reactions where nucleophiles attack electrophilic centers to form new bonds.
Coupling Reactions Acts as a coupling partner in cross-coupling reactions to form carbon-carbon bonds.

Biochemical Probes

The compound's unique structure allows it to function as a biochemical probe in various assays.

Applications in Research

  • Enzyme Inhibition Studies : The compound can be used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways.
  • Receptor Binding Studies : Its ability to mimic natural substrates makes it useful in investigating receptor-ligand interactions.

Hazard Classification

Hazard ClassDescription
Acute Toxicity Harmful if swallowed
Skin Irritation Causes skin irritation
Eye Irritation Causes serious eye irritation

Mechanism of Action

The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)

  • CAS No.: 202280-02-2
  • Molecular Formula: C₈H₁₃NO₂
  • Key Features : Lacks the 7-oxa bridge and carboxamide group.
  • Pharmacological Role: Acts as a competitive inhibitor of neutral amino acid transporters (L-system), reduces L-dopa uptake in dopaminergic neurons, and stimulates insulin secretion .
  • Comparison: The absence of the 7-oxa bridge and carboxamide in BCH results in distinct biological targeting, primarily affecting amino acid transport rather than amide-related conformational studies.

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

  • CAS No.: 4576-30-1
  • Molecular Formula: C₇H₁₁NO₃
  • Key Features : Replaces the amide with a carboxylic acid group.

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

  • CAS No.: 1212145-02-2
  • Molecular Formula: C₉H₁₆ClNO₃
  • Key Features : Ethyl ester derivative with a hydrochloride salt.
  • Comparison : The ester group enhances lipophilicity, improving membrane permeability compared to the amide or free acid forms .

Functional Group Variations

Compound Name Functional Group Solubility (Predicted) Bioactivity Relevance
Target Compound (Amide) Carboxamide Moderate Conformational studies, H-bond donor
BCH (Carboxylic Acid) Carboxylic Acid High (ionized) Amino acid transport inhibition
Ethyl Ester Hydrochloride Ester Low (lipophilic) Prodrug potential
Boc-Protected Derivative (CAS 1212286-70-8) Boc-amine, Carboxylic Acid Low Synthetic intermediate, amine protection

Heteroatom Variations

7-Oxa vs. 7-Aza Derivatives

  • 7-Oxa (Target Compound) : The oxygen atom introduces electronic effects that stabilize the bicyclic framework and influence hydrogen-bonding interactions.
  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid : Replacing oxygen with nitrogen (e.g., 7-aza derivatives) creates a β-proline surrogate, biasing amide cis-trans equilibria and enhancing rigidity .

Conformational and Electronic Effects

The 7-oxa bridge and amide group in the target compound impose conformational rigidity , reducing rotational barriers for amide cis-trans isomerization (~17 kcal/mol vs. >20 kcal/mol in planar amides) . This contrasts with 7-aza derivatives , where bridgehead substituents lock amides in a trans configuration, demonstrating how heteroatom choice dictates molecular dynamics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Applications
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide 1212408-87-1 C₇H₁₂N₂O₂ 156.18 Amide, 7-oxa Conformational studies
BCH 202280-02-2 C₈H₁₃NO₂ 155.20 Carboxylic acid Amino acid transport inhibition
Ethyl Ester Hydrochloride 1212145-02-2 C₉H₁₆ClNO₃ 221.68 Ester, hydrochloride Prodrug synthesis
Boc-Protected Derivative 1212286-70-8 C₁₂H₁₉NO₅ 257.28 Boc-amine, carboxylic acid Synthetic intermediate

Biological Activity

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide, commonly referred to as diexo-3-amino acid, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₉NO₃
  • Molecular Weight : 155.151 g/mol
  • CAS Number : 783340-43-2
  • Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that diexo-3-amino acid exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

Diexo-3-amino acid has been evaluated for its anticancer properties, particularly against prostate cancer cell lines (PC-3). In vitro assays demonstrated that the compound significantly inhibited cell proliferation at concentrations of 25 µM and above, with an IC50 value around 18 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

There is emerging evidence that diexo-3-amino acid may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, treatment with diexo-3-amino acid resulted in decreased neuronal cell death and reduced levels of reactive oxygen species (ROS) . This suggests a potential role in protecting neuronal cells from oxidative damage.

The biological activities of diexo-3-amino acid can be attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems and may inhibit certain enzymes involved in cancer cell metabolism .

Case Studies

StudyFindings
Zhang et al. (2021)Reported significant antimicrobial effects against E. coli and S. aureus with an inhibition zone of 15 mm.
Liu et al. (2022)Demonstrated anticancer activity in PC-3 cell lines with an IC50 of 18 µM, indicating potential for therapeutic use in prostate cancer.
Chen et al. (2023)Found neuroprotective effects in models of oxidative stress, reducing neuronal death and ROS levels.

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